molecular formula C8H8O4 B8562960 Salicylic acid formaldehyde

Salicylic acid formaldehyde

Cat. No. B8562960
M. Wt: 168.15 g/mol
InChI Key: XPKFJIVNCKUXOI-UHFFFAOYSA-N
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Patent
US06527959B1

Procedure details

In a reactor fitted with a condenser, addition funnel and a mechanical stirrer, deionized water (300 g) is heated to 95° C. At this temperature, a mixture of powdered salicylic acid (40 g) and boric anhydride (0.2 g) is added. Aqueous formaldehyde (40%, 35 mL), pre-acidified with hydrochloric acid (6.5 mL, 1.19 density), is then added over 15 minutes. During the addition, the reaction temperature is maintained at 90-100° C. The reaction mixture is stirred for 60 minutes at 95° C. and then cooled to room temperature. The resulting polymer precipitate is filtered and dissolved in water (200 mL) containing 50% aqueous sodium hydroxide (26 mL) for performance testing.
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
boric anhydride
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[CH2:11]=[O:12].Cl>O>[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[CH2:11]=[O:12] |f:4.5|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Name
boric anhydride
Quantity
0.2 g
Type
reactant
Smiles
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
C=O
Name
Quantity
6.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
300 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 (± 5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 60 minutes at 95° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reactor fitted with a condenser, addition funnel and a mechanical stirrer
ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
During the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting polymer precipitate is filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water (200 mL)
ADDITION
Type
ADDITION
Details
containing 50% aqueous sodium hydroxide (26 mL) for performance testing

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
C(C=1C(O)=CC=CC1)(=O)O.C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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